molecular formula C28H32FN3O5 B611126 TAK-828F free base CAS No. 1854901-94-2

TAK-828F free base

Cat. No. B611126
CAS RN: 1854901-94-2
M. Wt: 509.5784
InChI Key: ICMFYVOUDGRBLG-VFHHBZAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-828F is a potent and selective orally available RORγt inverse agonist . It has shown a binding IC50 of 1.9 nM and a reporter gene IC50 of 6.1 nM .


Synthesis Analysis

The synthesis of TAK-828F involves a diastereoselective reduction of a cyclobutylidene Meldrum’s acid derivative with NaBH4 . Controlling acidic impurities was crucial for improving the diastereomeric ratio by recrystallization .


Molecular Structure Analysis

The molecular structure of TAK-828F is C28H32FN3O5 . The X-ray structure of RORγt in complex with TAK-828F has been submitted to the Protein Data Bank .


Chemical Reactions Analysis

TAK-828F has shown to decrease the population of Th17 and Th1/17 cells in a dose-dependent manner in the mesenteric lymph node . Moreover, it inhibited the expression of mRNA that are characteristic of the Th17 signature, such as IL-17A and IL-17F in the colon, while the expression of IL-10, an anti-inflammatory cytokine, was increased .


Physical And Chemical Properties Analysis

The exact mass of TAK-828F is 509.23 and its molecular weight is 509.578 . More detailed physical and chemical properties might not be readily available .

Scientific Research Applications

Pharmacological Profile

TAK-828F, identified as a potent and selective orally available ROR&ggr;t inverse agonist, has significant implications in the treatment of autoimmune diseases. Shibata et al. (2018) demonstrate that TAK-828F effectively inhibits IL-17 production from mouse splenocytes and human peripheral blood mononuclear cells, without affecting IFN-&ggr; production. This inhibition is crucial in autoimmune diseases like inflammatory bowel disease and multiple sclerosis, as it targets the differentiation and activation of IL-17 producing cells, which are key in these diseases' pathogenesis (Shibata et al., 2018).

Efficacy in Experimental Autoimmune Encephalomyelitis Model

Another study by Nakamura et al. (2019) evaluates TAK-828F's efficacy in a murine experimental autoimmune encephalomyelitis (EAE) model, a standard model for multiple sclerosis. The results indicate that TAK-828F effectively inhibits the differentiation of Th17 and Th1/17 cells, crucial in the central nervous system's inflammation, suggesting its potential as a treatment strategy for multiple sclerosis (Nakamura et al., 2019).

Synthesis and Chemical Properties

Research on the chemical synthesis of TAK-828F is also notable. Majima and Yamano (2021) detail a scalable synthesis of TAK-828F's cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, highlighting crucial steps like the diastereoselective reduction and reaction optimization, which are pivotal for its large-scale manufacture (Majima & Yamano, 2021).

Biochemical Characterization

A study by Nakagawa et al. (2018) delves into the biochemical properties of TAK-828F. The research shows that TAK-828F binds rapidly and reversibly to ROR&ggr;t with high affinity and selectively inhibits human and mouse ROR&ggr;t transcriptional activity, reinforcing its potential for clinical evaluation in treating inflammatory diseases (Nakagawa et al., 2018).

Mechanism of Action

TAK-828F acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt) . It has shown excellent RORγt isoforms selectivity (>5000-fold selectivity against human RORα and RORβ) .

Future Directions

TAK-828F has shown promising results in the treatment of inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, inflammatory bowel diseases, and psoriasis . Its favorable properties will be of advantage in the evaluation of TAK-828F in future clinical studies for inflammatory diseases . It could also serve as a pharmacological tool for further studies of RORγt and inflammatory diseases .

properties

IUPAC Name

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFYVOUDGRBLG-NJMNTPMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAK-828F free base
Reactant of Route 2
TAK-828F free base
Reactant of Route 3
TAK-828F free base
Reactant of Route 4
TAK-828F free base
Reactant of Route 5
TAK-828F free base
Reactant of Route 6
TAK-828F free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.